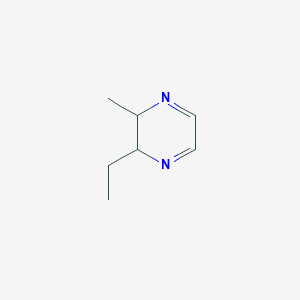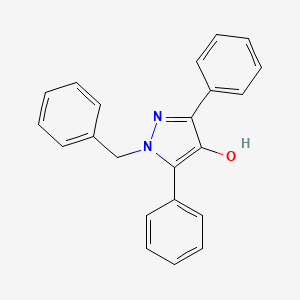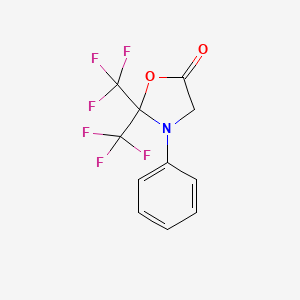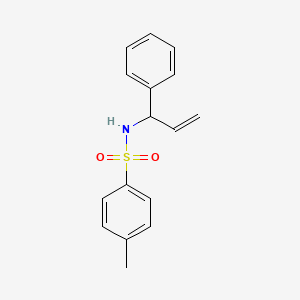
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- is an organic compound with the molecular formula C15H15NO2S. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(1-phenyl-2-propenyl) group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenyl-2-propenyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Nitrobenzenes or halogenated benzenes.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler derivative without the N-(1-phenyl-2-propenyl) group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of the N-(1-phenyl-2-propenyl) group.
Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-: Substituted with a 4-methylphenyl group instead of the N-(1-phenyl-2-propenyl) group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-(1-phenyl-2-propenyl) group enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Propiedades
Número CAS |
58567-43-4 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-methyl-N-(1-phenylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h3-12,16-17H,1H2,2H3 |
Clave InChI |
UZUUSDZEIAKQFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


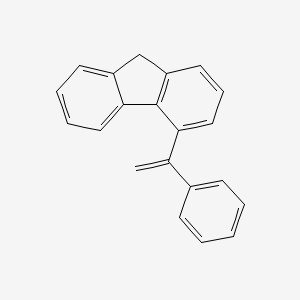
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)
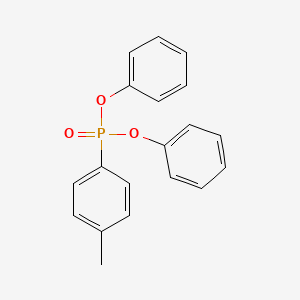

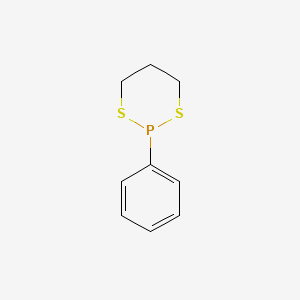
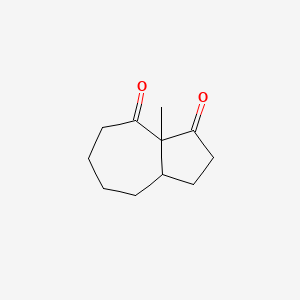
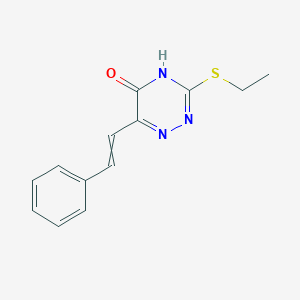
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
